molecular formula C19H16Cl2N2O2 B3582664 MFCD02352828

MFCD02352828

Cat. No.: B3582664
M. Wt: 375.2 g/mol
InChI Key: JFHFSKUQZIMHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD02352828 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Its molecular structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02352828 typically involves a series of chemical reactions that require precise control of reaction conditions. Common synthetic routes include:

    Step 1 Formation of Intermediate A: - This step involves the reaction of starting materials under specific conditions such as temperature, pressure, and pH to form an intermediate compound.

    Step 2 Conversion to Intermediate B: - Intermediate A undergoes further reactions, often involving catalysts or reagents, to form Intermediate B.

    Step 3 Final Conversion to this compound: - Intermediate B is then converted to this compound through a final set of reactions, which may include purification steps to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

MFCD02352828 undergoes various types of chemical reactions, including:

    Oxidation: - The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: - Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: - Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in compounds with different functional groups.

Scientific Research Applications

MFCD02352828 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of MFCD02352828 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Properties

IUPAC Name

ethyl 4-(benzylamino)-7,8-dichloroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2/c1-2-25-19(24)14-11-23-18-13(8-9-15(20)16(18)21)17(14)22-10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHFSKUQZIMHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MFCD02352828
Reactant of Route 2
Reactant of Route 2
MFCD02352828
Reactant of Route 3
Reactant of Route 3
MFCD02352828
Reactant of Route 4
MFCD02352828
Reactant of Route 5
MFCD02352828
Reactant of Route 6
Reactant of Route 6
MFCD02352828

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.